molecular formula C14H13FN2O2S B6426727 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2198620-18-5

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No. B6426727
CAS RN: 2198620-18-5
M. Wt: 292.33 g/mol
InChI Key: KZSLKJGJUDDXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a chemical compound used as an intermediate in the synthesis of various drugs, including antifungal agents, anti-inflammatory drugs, and antibiotics. It is also used in the synthesis of other compounds, such as dyes, pharmaceuticals, and other organic compounds. In

Scientific Research Applications

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has been studied for its potential applications in various scientific research fields. For example, it has been used in the synthesis of novel antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. In addition, it has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is not yet fully understood. However, it is believed that the compound has an effect on the cell membrane, which may be responsible for its antifungal, anti-inflammatory, and antibiotic properties. Additionally, it has been suggested that the compound may interact with various enzymes and proteins, leading to changes in their activity.
Biochemical and Physiological Effects
2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain fungi, reduce inflammation, and act as an antibiotic. Additionally, it has been shown to have an effect on the cell membrane, leading to changes in its permeability and structure.

Advantages and Limitations for Lab Experiments

The use of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole in laboratory experiments has a number of advantages. For example, it is relatively easy to synthesize and has a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also a number of limitations. For example, the compound is not soluble in water, which makes it difficult to use in certain experiments. Additionally, it is not always easy to obtain in large quantities, which can be a problem for experiments that require a large amount of the compound.

Future Directions

There are a number of potential future directions for the research and development of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole. For example, further research could be conducted to better understand its mechanism of action and to explore its potential applications in other scientific research fields. Additionally, further research could be conducted to develop methods for synthesizing the compound in larger quantities and to explore its potential applications in the fields of biochemistry, pharmacology, and toxicology. Finally, further research could be conducted to explore the potential for using the compound in the development of new drugs and other therapeutic agents.

Synthesis Methods

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can be synthesized using a two-step reaction. First, a mixture of 1-fluorobenzoyl chloride and pyrrolidine is heated in a solvent such as acetonitrile. This reaction yields an intermediate compound, 1-(2-fluorobenzoyl)pyrrolidine. This intermediate is then reacted with sodium hydroxide and thiourea in a solvent such as acetonitrile to yield 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole.

properties

IUPAC Name

(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c15-12-4-2-1-3-11(12)13(18)17-7-5-10(9-17)19-14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSLKJGJUDDXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

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